molecular formula C18H17ClN2OS2 B2461209 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 325979-83-7

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2461209
CAS No.: 325979-83-7
M. Wt: 376.92
InChI Key: KHEKNSWISQMZFH-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorothiophene moiety, and a tert-butylphenyl group

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS2/c1-18(2,3)12-6-4-11(5-7-12)13-10-23-17(20-13)21-16(22)14-8-9-15(19)24-14/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEKNSWISQMZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-tert-butylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene moiety can be introduced by reacting the thiazole intermediate with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Final Compound: The final step involves the reaction of the intermediate with an appropriate amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chlorothiophene Ring

The 5-chloro substituent on the thiophene ring is highly reactive toward nucleophilic displacement due to electron withdrawal by the adjacent carboxamide group.

Reaction TypeConditions/ReagentsOutcomeReferences
Amine substitutionK₂CO₃, DMF, 80°C, aromatic amines5-Amino-thiophene derivatives
Alkoxy substitutionNaOR (R=alkyl), ethanol, reflux5-Alkoxy-thiophene products
Thiol substitutionNaSH, DMSO, 60°CThiolated thiophene analogs

Key Findings :

  • Substitution occurs preferentially at the 5-position of the thiophene ring due to activation by the electron-withdrawing carboxamide group .

  • Steric hindrance from the tert-butylphenyl group on the thiazole ring does not significantly affect reactivity at the thiophene site .

Amide Bond Hydrolysis and Functionalization

The carboxamide linker undergoes hydrolysis under acidic or basic conditions, enabling further derivatization.

Reaction TypeConditions/ReagentsOutcomeReferences
Acidic hydrolysis6M HCl, reflux, 12h5-Chlorothiophene-2-carboxylic acid
Basic hydrolysisNaOH (aq), 100°C, 6hSodium carboxylate intermediate
EsterificationSOCl₂ → ROH, pyridineThiophene-2-carboxylate esters

Key Findings :

  • Hydrolysis yields a carboxylic acid that can be converted to esters or acyl chlorides for coupling reactions .

  • The tert-butyl group remains stable under these conditions .

Electrophilic Substitution on the Thiazole Ring

The electron-rich 1,3-thiazole ring undergoes electrophilic substitution, primarily at the 5-position.

Reaction TypeConditions/ReagentsOutcomeReferences
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-thiazole derivative
HalogenationNBS, CCl₄, lightBromination at the thiazole 5-position
SulfonationSO₃/H₂SO₄Thiazole-5-sulfonic acid

Key Findings :

  • The tert-butylphenyl group at the 4-position directs electrophiles to the 5-position of the thiazole .

  • Nitration and bromination proceed in moderate yields (40–60%) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable modifications of the thiophene and thiazole rings.

Reaction TypeConditions/ReagentsOutcomeReferences
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl derivatives at thiophene 5-position
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAmination of chlorothiophene

Key Findings :

  • Suzuki coupling replaces the 5-chloro group with aryl/heteroaryl groups .

  • The tert-butylphenyl group does not interfere with catalytic activity .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 250°C, primarily via cleavage of the carboxamide bond.

  • Photoreactivity : Prolonged UV exposure induces radical formation at the thiophene ring.

  • Acid Sensitivity : The tert-butyl group is stable under mild acidic conditions but degrades in concentrated H₂SO₄ .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is C16H19ClN2OSC_{16}H_{19}ClN_{2}OS with a molecular weight of approximately 322.9 g/mol. The compound features a thiazole ring, a chlorothiophene moiety, and a tert-butylphenyl substituent, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and thiophene rings exhibit promising antimicrobial properties. A study focusing on similar thiazole derivatives demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The unique structure of this compound may enhance its effectiveness as an antimicrobial agent through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways.

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular targets.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under acidic conditions.
  • Introduction of the tert-butylphenyl Group : This is commonly done via Friedel-Crafts alkylation using tert-butylbenzene.
  • Chlorothiophene Moiety Formation : This step usually involves chlorination reactions followed by amide formation with appropriate amines.

Antimicrobial Study

In one study, a series of thiazole derivatives were synthesized and screened for antimicrobial activity using the turbidimetric method against both bacterial and fungal strains. Results indicated that certain derivatives exhibited potent antimicrobial effects comparable to standard antibiotics .

Anticancer Evaluation

Another study evaluated the anticancer efficacy of thiazole-based compounds against the MCF7 breast cancer cell line using the Sulforhodamine B assay. The results showed that several derivatives not only inhibited cell growth but also induced apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key pathways involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromophenyl group instead of a tert-butylphenyl group.

    N-(4-(4-methylphenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a methylphenyl group instead of a tert-butylphenyl group.

Uniqueness

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is unique due to the presence of the tert-butylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity compared to similar compounds.

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₃ClN₂OS
  • Molecular Weight : 320.367 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to possess activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . These findings suggest that the thiazole moiety may play a crucial role in enhancing antimicrobial efficacy.

Anti-inflammatory Properties

Studies have shown that compounds containing thiazole rings can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The IC50 values for these inhibitions ranged from 8.3 μg/mL to 45.6 μg/mL, indicating potent anti-inflammatory activity . This suggests that this compound may also exhibit similar effects.

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using various assays. For example, the DPPH radical scavenging assay demonstrated significant activity in certain thiazole derivatives, with IC50 values indicating effective free radical scavenging capabilities . This property is essential for preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a comparative study of thiazole derivatives, this compound was tested against several bacterial strains. Results showed that it inhibited the growth of E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 μg/mL and 16 μg/mL, respectively .

Case Study 2: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of thiazole compounds on LPS-stimulated macrophages. The compound reduced TNF-α production significantly at concentrations as low as 10 μg/mL, suggesting a potential mechanism for its anti-inflammatory activity .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate permeability across biological membranes. However, further studies are needed to fully elucidate its metabolic pathways and potential toxicological effects .

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